molecular formula C9H7N7 B14183544 2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine CAS No. 856849-59-7

2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine

Cat. No.: B14183544
CAS No.: 856849-59-7
M. Wt: 213.20 g/mol
InChI Key: COCYNXXKOTVJJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine is a versatile compound known for its unique structure and properties. It features a pyridine ring substituted at the 2 and 6 positions with 1,2,4-triazole groups. This compound has gained attention in various fields of research due to its ability to form coordination complexes with metals, making it valuable in supramolecular and coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine typically involves a one-pot ‘click’ reaction. This method is efficient and allows for the formation of the compound in a straightforward manner. The reaction involves the use of azides and alkynes, which undergo a cycloaddition reaction to form the triazole rings .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the one-pot ‘click’ reaction is scalable and can be adapted for larger-scale production. The simplicity and efficiency of this method make it suitable for industrial applications .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine primarily involves its ability to coordinate with metal ions. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and other applications. The triazole rings provide multiple coordination sites, enhancing the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine is unique due to its specific triazole substitution, which provides distinct coordination properties and reactivity compared to other isomers. This uniqueness makes it valuable in specialized applications such as photocatalysis and material science .

Properties

CAS No.

856849-59-7

Molecular Formula

C9H7N7

Molecular Weight

213.20 g/mol

IUPAC Name

2,6-bis(1,2,4-triazol-4-yl)pyridine

InChI

InChI=1S/C9H7N7/c1-2-8(15-4-10-11-5-15)14-9(3-1)16-6-12-13-7-16/h1-7H

InChI Key

COCYNXXKOTVJJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)N2C=NN=C2)N3C=NN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.